Home > Products > Screening Compounds P18921 > N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide - 896676-67-8

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Catalog Number: EVT-2804802
CAS Number: 896676-67-8
Molecular Formula: C17H13N3OS2
Molecular Weight: 339.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of 5,7-dimethyl-1,3-benzothiazole-2-carboxylic acid. This could be achieved by reacting a suitably substituted benzene derivative with thiourea. []
  • Step 2: Conversion of 5,7-dimethyl-1,3-benzothiazole-2-carboxylic acid to the corresponding acid chloride using a reagent like thionyl chloride. []
  • Step 3: Amidation of the acid chloride with 2-amino-1,3-benzothiazole. []
Chemical Reactions Analysis
  • Electrophilic aromatic substitution: The electron-rich benzothiazole rings could react with electrophiles, allowing for further functionalization of the molecule. []
  • Complexation reactions: The nitrogen and sulfur atoms in the benzothiazole rings can act as donor atoms, potentially forming coordination complexes with metal ions. []
Applications
  • Medicinal Chemistry: Exploring its potential as a lead compound for developing novel therapeutics, particularly in areas where benzothiazole scaffolds have shown promising activity, such as antimicrobial, anticonvulsant, or anticancer agents. [, , , , ]
  • Material Science: Investigating its use as a building block for synthesizing functional materials, possibly as fluorescent probes or components of organic light-emitting diodes (OLEDs). []

AC220 (Quizartinib)

    Compound Description: AC220, also known as Quizartinib, is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. It exhibits excellent oral pharmacokinetic properties and has shown superior efficacy and tolerability in tumor xenograft models. AC220 is currently in Phase II clinical trials for the treatment of acute myeloid leukemia (AML).

AB530

    Compound Description: AB530 is another potent and selective FLT3 kinase inhibitor. Although it demonstrates good potency, its aqueous solubility and oral pharmacokinetic properties at higher doses in rodents were not ideal for clinical development.

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Derivatives

    Compound Description: These compounds were synthesized and evaluated for their anti-tumor activity against various cancer cell lines. One particular derivative, containing a phenolic segment, demonstrated promising cytotoxicity.

4-Amino-N-(1,3-Benzothiazol-2-yl)benzenesulfonamide Derivatives

    Compound Description: This series of compounds displayed significant antibacterial, antifungal, and antimycobacterial activity against a range of microbial strains.

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide

    Compound Description: This compound was evaluated for its antibacterial, antifungal, and anticancer activities.

N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide Derivatives

    Compound Description: These compounds were designed and synthesized to investigate their diuretic activity in vivo. N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (II) was identified as the most promising candidate.

Properties

CAS Number

896676-67-8

Product Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Molecular Formula

C17H13N3OS2

Molecular Weight

339.43

InChI

InChI=1S/C17H13N3OS2/c1-9-7-10(2)14-12(8-9)19-17(23-14)20-15(21)16-18-11-5-3-4-6-13(11)22-16/h3-8H,1-2H3,(H,19,20,21)

InChI Key

BVBZEIYNGIPTSZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.